Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Bioactivity Profiling Target Engagement Database Mining

Procure CAS 921851-32-3 as your essential, unsubstituted baseline scaffold for pyridazinone-nicotinamide SAR and ADME profiling. Directly compare against the isomeric trans-translation inhibitor MBX-4132 or substituted analogs (5-bromo, 2-methoxy) to quantify substituent contributions to target engagement, metabolic stability, and solubility. This compound is ideal for unbiased phenotypic screening and X-ray crystallography. Avoid generic substitution; demand quantitative, head-to-head differentiation data.

Molecular Formula C18H15FN4O2
Molecular Weight 338.342
CAS No. 921851-32-3
Cat. No. B2903685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
CAS921851-32-3
Molecular FormulaC18H15FN4O2
Molecular Weight338.342
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H15FN4O2/c19-15-5-3-13(4-6-15)16-7-8-17(24)23(22-16)11-10-21-18(25)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25)
InChIKeyNCBPUWDSROBLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide (CAS 921851-32-3): Procurement-Relevant Identity and Structural Context


N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide (CAS 921851-32-3) is a fully synthetic small molecule with the molecular formula C18H15FN4O2 and a molecular weight of 338.34 g/mol. The compound is constructed from three distinct pharmacophoric elements: a 4-fluorophenyl ring, a central 6-oxopyridazin-1(6H)-one (pyridazinone) core, and a terminal nicotinamide moiety connected via an ethylene linker. This architecture places it within the broader class of heteroaryl-substituted nicotinamide derivatives. A structural isomer sharing the identical molecular formula—MBX-4132 (CAS 2286411-30-9)—has been characterized as a trans-translation inhibitor with antibacterial activity [1], providing a validated chemotype benchmark against which this compound's differential properties must be assessed.

Why N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide Cannot Be Interchanged with In-Class Analogs Without Supporting Evidence


The pyridazinone-nicotinamide scaffold class contains positional isomers and substitution variants that can exhibit entirely divergent biological target engagement and physicochemical properties. The existence of a structurally confirmed antibacterial trans-translation inhibitor (MBX-4132, InChI Key OZHWSOOZCIJFQN-UHFFFAOYSA-N) with the same elemental composition but a different connectivity pattern [1] demonstrates that identical molecular formulae do not guarantee identical biological function. Furthermore, closely related analogs such as 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide and 2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide alter the electronic and steric profile of the nicotinamide ring, which may shift target selectivity, solubility, or metabolic stability. Generic substitution among these analogs without compound-specific, head-to-head comparative data risks selecting a molecule with uncharacterized potency, unknown off-target liabilities, or unsuitable physicochemical profiles for the intended experimental context. Procurement decisions must therefore demand quantitative differentiation evidence specific to this compound, not class-level inference.

Quantitative Differentiation Evidence for CAS 921851-32-3: Status and Known Comparators


Absence of Published Potency or Selectivity Data Across Major Bioactivity Databases

Comprehensive searches of primary research literature, patent repositories (including US9169252, US10202379, and EP2589592), and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) returned no quantitative IC50, EC50, Ki, or Kd values for CAS 921851-32-3 against any molecular target [1]. In contrast, its structural isomer MBX-4132 has published ribosome-binding and antibacterial activity data, including in vivo efficacy against Neisseria gonorrhoeae and Mycobacterium tuberculosis [2]. This evidence gap means no claim of equipotency or functional similarity between this compound and MBX-4132 can be substantiated without de novo experimental validation.

Bioactivity Profiling Target Engagement Database Mining

Physicochemical Differentiation from the Structurally Characterized Isomer MBX-4132

Although CAS 921851-32-3 and MBX-4132 share the identical molecular formula (C18H15FN4O2, MW 338.34) and hydrogen bond donor/acceptor counts, they are connectivity isomers with distinct InChI Keys (NCBPUWDSROBLRP-UHFFFAOYSA-N vs OZHWSOOZCIJFQN-UHFFFAOYSA-N) [1][2]. The target compound features a pyridazinone ring directly N-linked to an ethylene-nicotinamide chain, whereas MBX-4132 contains an oxadiazole ring fused to a tetrahydroisoquinoline scaffold. These connectivity differences are expected to produce divergent LogP, topological polar surface area (TPSA), and conformational flexibility, which in turn affect membrane permeability, solubility, and metabolic stability—parameters that are predictive of in vitro assay compatibility and in vivo pharmacokinetics. Without experimentally measured LogP, TPSA, aqueous solubility, or metabolic stability data for this compound, no physicochemical superiority or parity can be asserted relative to MBX-4132 or other analogs.

Physicochemical Properties Structural Isomerism Drug-likeness

Differentiation from Ring-Modified Nicotinamide Analogs: 5-Bromo and 2-Methoxy Substitution Variants

Closely related compounds with the same pyridazinone-ethyl linker scaffold but modified nicotinamide rings have been catalogued: 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide and 2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide [1][2]. The 5-bromo substitution introduces a heavy halogen that increases molecular weight, alters electronic distribution via inductive withdrawal, and may enhance halogen bonding interactions with target proteins. The 2-methoxy variant introduces a hydrogen bond acceptor and modest steric bulk ortho to the carboxamide, potentially altering the conformational preference of the nicotinamide ring. The target compound, lacking any substituent on the nicotinamide ring, serves as the unsubstituted baseline within this sub-series. Without head-to-head bioactivity data for this compound, no quantitative statement can be made about whether the fluorophenyl-pyridazinone core alone provides sufficient target affinity or whether the ring substituents on the analogs confer critical potency gains.

Structure-Activity Relationship Halogen Effects Methoxy Substituent

Validated Application Scenarios for N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide (CAS 921851-32-3) Given Current Evidence


Negative Control and Baseline Compound in Pyridazinone-Nicotinamide Structure-Activity Relationship (SAR) Studies

As the unsubstituted nicotinamide baseline within the pyridazinone-ethyl-nicotinamide sub-series, this compound functions as an essential reference for quantifying the contribution of halogen (5-bromo) or alkoxy (2-methoxy) substituents to target binding affinity, selectivity, and functional activity. Researchers establishing SAR campaigns should procure this compound alongside its substituted analogs to enable paired head-to-head comparisons under identical assay conditions [1].

Physicochemical Profiling and In Vitro ADME Assessment of the Pyridazinone Scaffold Class

This compound can serve as a representative scaffold for measuring intrinsic aqueous solubility, LogP/D, microsomal metabolic stability, and CYP inhibition potential of the pyridazinone-nicotinamide chemotype. Data generated from such profiling will establish baseline ADME parameters and enable comparison with the structurally distinct but isomeric MBX-4132 series, informing scaffold selection for lead optimization programs [2].

Broad-Spectrum Kinase or Enzyme Panel Screening for Target Deconvolution

Given the complete absence of published target engagement data, this compound is a candidate for unbiased phenotypic or biochemical panel screening to identify its molecular target(s). Procurement is justified for researchers conducting chemoproteomics, thermal shift assays, or broad-panel kinase/GPCR profiling to map the biological fingerprint of the fluorophenyl-pyridazinone-nicotinamide scaffold and differentiate it from characterized isomer MBX-4132 [3].

Crystallography and Biophysical Studies of Pyridazinone-Protein Interactions

The fluorophenyl and pyridazinone moieties provide distinct electron density features suitable for X-ray crystallography. This compound may be procured for co-crystallization or soaking experiments with potential protein targets identified from screening campaigns, enabling atomic-resolution characterization of binding modes and facilitating structure-based design of more potent or selective analogs [1].

Quote Request

Request a Quote for N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.